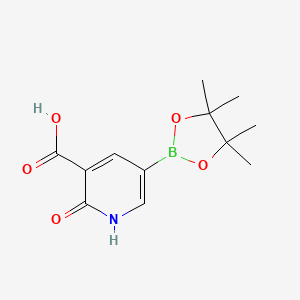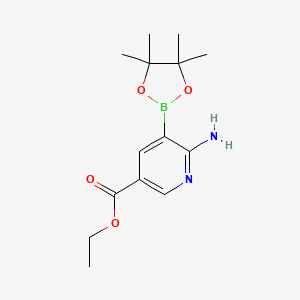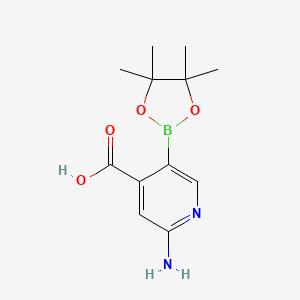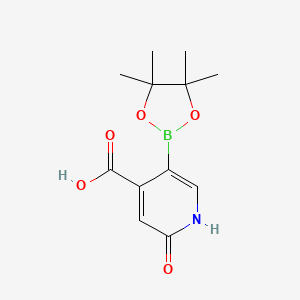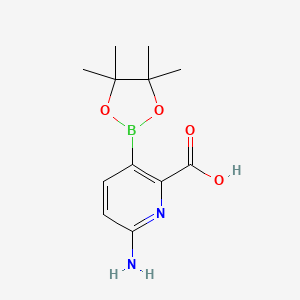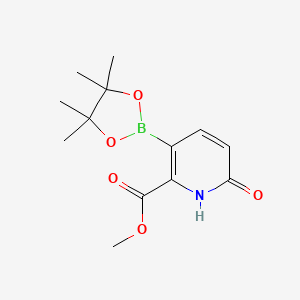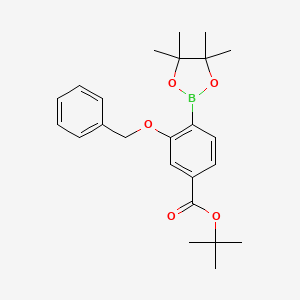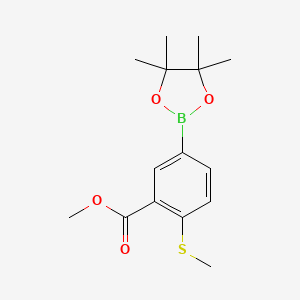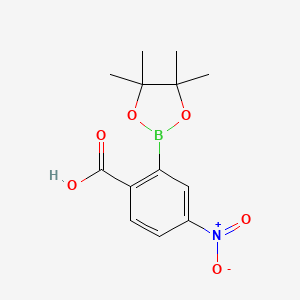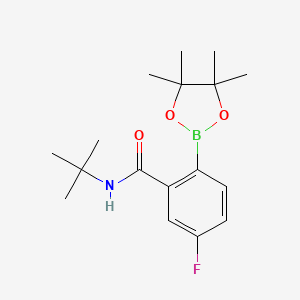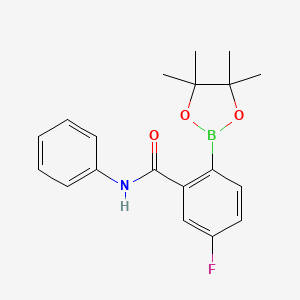
Ethyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate is a chemical compound that belongs to the class of boronic esters. It is characterized by its complex structure, which includes a benzofuran ring system and a tetramethyl-1,3,2-dioxaborolan-2-yl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate typically involves the following steps:
Borylation Reaction: The starting material, 1-benzofuran-2-carboxylate, undergoes a borylation reaction with tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.
Esterification: The resulting boronic acid derivative is then esterified with ethanol to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors equipped with efficient mixing and temperature control systems. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow chemistry techniques may also be employed to enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions: Ethyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or boronic acids derivatives.
Reduction: The compound can be reduced to form boronic esters or boronic acids.
Substitution Reactions: The boronic ester group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reactions: Nucleophiles such as amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed:
Boronic Acids: Oxidation of the boronic ester group results in the formation of boronic acids.
Boronic Esters: Reduction of the boronic ester group leads to the formation of boronic esters.
Substitution Products: Substitution reactions with nucleophiles produce various substituted boronic esters or boronic acids.
科学研究应用
Ethyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is utilized in the study of enzyme inhibitors and as a tool in biochemical assays.
Industry: It is used in the production of advanced materials and in the development of new chemical processes.
作用机制
The mechanism by which Ethyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The boronic ester group can form reversible covalent bonds with biological targets, such as enzymes and receptors, leading to modulation of their activity. The specific molecular targets and pathways involved depend on the context of the application and the biological system under study.
相似化合物的比较
Ethyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate is similar to other boronic esters and boronic acids, such as:
Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate: This compound has a similar structure but differs in the position of the boronic ester group.
Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate: This compound has a different heterocyclic ring system but shares the boronic ester functionality.
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate: This compound has a pyridine ring instead of a benzofuran ring.
Uniqueness: this compound is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and biological interactions
属性
IUPAC Name |
ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO5/c1-6-20-15(19)13-10-11-8-7-9-12(14(11)21-13)18-22-16(2,3)17(4,5)23-18/h7-10H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWUDZZNOPDJCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=C(O3)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
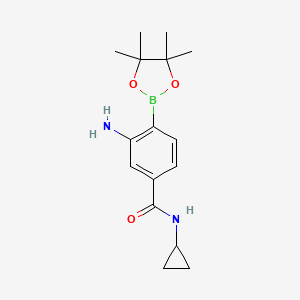
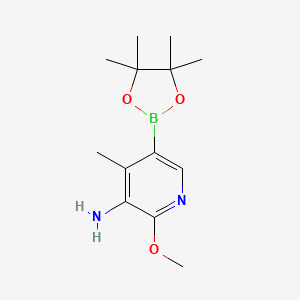
![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]aniline hydrochloride](/img/structure/B7957751.png)
